molecular formula C23H19ClN4 B5048435 2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-CHLOROPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE

2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-CHLOROPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE

Cat. No.: B5048435
M. Wt: 386.9 g/mol
InChI Key: GBITUYQUBDLGRK-UHFFFAOYSA-N
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Description

2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-CHLOROPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE is a complex organic compound featuring two benzodiazole rings and a chlorophenyl group. Benzodiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-CHLOROPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE typically involves the condensation of benzodiazole derivatives with chlorophenylpropane intermediates. Common reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), which facilitate the formation of amide bonds under mild conditions using solvents like dimethyl formamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-CHLOROPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-CHLOROPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-CHLOROPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-CHLOROPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE is unique due to its dual benzodiazole structure, which enhances its binding affinity and specificity for certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its diverse biological activities.

Properties

IUPAC Name

2-[1-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)propan-2-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4/c24-17-11-9-15(10-12-17)13-16(23-27-20-7-3-4-8-21(20)28-23)14-22-25-18-5-1-2-6-19(18)26-22/h1-12,16H,13-14H2,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBITUYQUBDLGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(CC3=CC=C(C=C3)Cl)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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